molecular formula C29H43NO4 B1243627 2-(10-Hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol CAS No. 183485-32-7

2-(10-Hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol

Cat. No.: B1243627
CAS No.: 183485-32-7
M. Wt: 469.7 g/mol
InChI Key: UIUDUFUTTXCNJT-RJPZUDLQSA-N
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Description

IT-143A is a bacterial metabolite originally isolated from the bacterium Streptomyces species IT-143. It belongs to the piericidin group of antibiotics and exhibits significant antimicrobial activity against various bacteria and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IT-143A involves the fermentation of Streptomyces species IT-143 under specific conditions. The fermentation broth is then extracted and purified to isolate IT-143A. The compound is typically stored as a light yellow oil and is soluble in ethanol, methanol, dimethylformamide, or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of IT-143A follows a similar fermentation process, where large-scale bioreactors are used to cultivate Streptomyces species IT-143. The fermentation broth is subjected to multiple extraction and purification steps to obtain high-purity IT-143A .

Chemical Reactions Analysis

Types of Reactions

IT-143A undergoes various chemical reactions, including:

    Oxidation: IT-143A can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in IT-143A.

    Substitution: IT-143A can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

IT-143A has several scientific research applications, including:

    Chemistry: IT-143A is used as a model compound to study the synthesis and reactivity of piericidin antibiotics.

    Biology: It is used to investigate the biological pathways and mechanisms of action of bacterial metabolites.

    Medicine: IT-143A exhibits antimicrobial activity and is studied for its potential use in treating bacterial and fungal infections.

    Industry: IT-143A is used in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

IT-143A exerts its effects by inhibiting the growth of bacteria and fungi. It targets specific enzymes and pathways involved in microbial metabolism, leading to the disruption of essential cellular processes. The exact molecular targets and pathways are still under investigation, but IT-143A is known to interfere with the electron transport chain in microbial cells .

Comparison with Similar Compounds

Similar Compounds

    Piericidin A: Another member of the piericidin group with similar antimicrobial properties.

    Piericidin B: A related compound with structural similarities to IT-143A.

    Piericidin C: Another derivative with comparable biological activity.

Uniqueness of IT-143A

IT-143A is unique due to its specific structure and the presence of multiple hydroxyl and methoxy groups, which contribute to its distinct antimicrobial activity. Its ability to inhibit a broad spectrum of bacteria and fungi makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43NO4/c1-11-18(2)16-22(6)26(31)23(7)17-21(5)15-20(4)14-19(3)12-13-25-24(8)27(32)28(33-9)29(30-25)34-10/h11-12,15-17,23,26,31H,13-14H2,1-10H3,(H,30,32)/b18-11+,19-12+,20-15+,21-17+,22-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUDUFUTTXCNJT-RJPZUDLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C=C(C)C(C(C)C=C(C)C=C(C)CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C(\C)/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(10-Hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol
Reactant of Route 2
Reactant of Route 2
2-(10-Hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol
Reactant of Route 3
2-(10-Hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol
Reactant of Route 4
2-(10-Hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol
Reactant of Route 5
2-(10-Hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol
Reactant of Route 6
2-(10-Hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol

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